Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)
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Overview
Description
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) is a metal-organic compound with the chemical formula C29H31ClIrNO and a molecular weight of 637.24 g/mol . This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a naphthyl group, and a chloro ligand coordinated to an iridium center. It is typically found as a red-orange powder .
Preparation Methods
The synthesis of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves complex organometallic chemistry techniques. The preparation method generally includes the following steps:
Formation of the Ligand: The ligand 2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl is synthesized through a series of organic reactions, including imine formation and naphthyl substitution.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium center, typically using a precursor such as iridium chloride. The reaction is carried out under controlled conditions to ensure the correct coordination environment.
Chemical Reactions Analysis
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state iridium species.
Reduction: It can also undergo reduction reactions, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state iridium complexes.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and transfer hydrogenation.
Material Science:
Medicinal Chemistry: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves its ability to coordinate with various substrates and facilitate chemical reactions. The iridium center acts as a catalytic site, enabling the activation and transformation of substrates through coordination and electron transfer processes. The pentamethylcyclopentadienyl ligand provides stability to the iridium center, while the naphthyl and chloro ligands influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) can be compared with other similar compounds, such as:
Chloro(pentamethylcyclopentadienyl){5-methoxy-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III): This compound has a similar structure but with a different substitution pattern on the naphthyl group, leading to different reactivity and applications.
Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III): The presence of a nitro group in this compound significantly alters its electronic properties and reactivity compared to the original compound.
These comparisons highlight the uniqueness of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) in terms of its structure and applications.
Properties
Molecular Formula |
C30H39ClIrNO |
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Molecular Weight |
657.3 g/mol |
IUPAC Name |
carbanide;chloroiridium(2+);N-(4-methoxyphenyl)-1-(3H-naphthalen-3-id-2-yl)ethanimine;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C19H16NO.C10H20.CH3.ClH.Ir/c1-14(20-18-9-11-19(21-2)12-10-18)16-8-7-15-5-3-4-6-17(15)13-16;1-6-7(2)9(4)10(5)8(6)3;;;/h3-7,9-13H,1-2H3;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
InChI Key |
MHFSRFIATJYIQZ-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.CC(=NC1=CC=C(C=C1)OC)C2=CC3=CC=CC=C3C=[C-]2.Cl[Ir+2] |
Origin of Product |
United States |
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